(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine
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Overview
Description
(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C8H13N3 It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine dihydrochloride: A salt form of the compound with similar properties.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A related compound with a morpholine group instead of a methanamine group.
5-Amino-pyrazoles: Compounds with similar pyrazole structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the pyrazole moiety contributes to its potential biological activity.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-5-7(4-10-11)8-2-6(8)3-9/h4-6,8H,2-3,9H2,1H3 |
InChI Key |
KWOSURSYQZBUNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC2CN |
Origin of Product |
United States |
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